molecular formula C8H12N2O2 B3187484 4-Cyano-1-methylpiperidine-4-carboxylic acid CAS No. 1542938-62-4

4-Cyano-1-methylpiperidine-4-carboxylic acid

Cat. No.: B3187484
CAS No.: 1542938-62-4
M. Wt: 168.19
InChI Key: AOBFKXXJAGHWHG-UHFFFAOYSA-N
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Description

4-Cyano-1-methylpiperidine-4-carboxylic acid is an organic compound with the molecular formula C8H12N2O2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of a cyano group (-CN) and a carboxylic acid group (-COOH) attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-1-methylpiperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the cyano and carboxylic acid groups. One common method involves the alkylation of piperidine with a cyano-containing alkyl halide, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often require the use of strong bases and oxidizing agents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-1-methylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 4-amino-1-methylpiperidine-4-carboxylic acid.

    Substitution: The cyano and carboxylic acid groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the cyano and carboxylic acid groups under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, amines, and carboxylic acid esters, depending on the specific reagents and conditions used.

Scientific Research Applications

4-Cyano-1-methylpiperidine-4-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-Cyano-1-methylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in reactions with nucleophiles in biological systems. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Cyano-1-methylpiperidine-4-carboxylic acid hydrochloride: A salt form of the compound with similar chemical properties.

    1-Methylpiperidine-4-carboxylic acid: Lacks the cyano group, resulting in different reactivity and applications.

    4-Cyano-1-methylpiperidine: Lacks the carboxylic acid group, affecting its solubility and reactivity.

Uniqueness

This compound is unique due to the presence of both the cyano and carboxylic acid groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to participate in a variety of chemical reactions makes it a valuable compound in research and industrial settings.

Properties

IUPAC Name

4-cyano-1-methylpiperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-10-4-2-8(6-9,3-5-10)7(11)12/h2-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBFKXXJAGHWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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